2-{[(3-chlorophenyl)methyl](methyl)amino}acetic acid hydrochloride
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Overview
Description
2-{(3-chlorophenyl)methylamino}acetic acid hydrochloride is an organic compound that features a chlorinated aromatic ring, a methylated amine group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(3-chlorophenyl)methylamino}acetic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorobenzyl chloride and methylamine.
Formation of Intermediate: 3-chlorobenzyl chloride reacts with methylamine to form 3-chlorobenzylmethylamine.
Acylation: The intermediate is then acylated with chloroacetic acid to yield 2-{(3-chlorophenyl)methylamino}acetic acid.
Hydrochloride Formation: Finally, the product is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of solvents, catalysts, and controlled temperatures to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the aromatic ring or the amine group, potentially yielding dechlorinated or demethylated products.
Substitution: The chlorinated aromatic ring is susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate are often employed in substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dechlorinated or demethylated analogs.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
2-{(3-chlorophenyl)methylamino}acetic acid hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to certain neurotransmitters.
Medicine: Research into its potential therapeutic effects, particularly in the treatment of neurological disorders, is ongoing.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which 2-{(3-chlorophenyl)methylamino}acetic acid hydrochloride exerts its effects involves interaction with specific molecular targets:
Molecular Targets: It may bind to receptors or enzymes, altering their activity.
Pathways Involved: The compound can modulate neurotransmitter pathways, influencing signal transduction and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-{(3-chlorophenyl)methylamino}acetic acid hydrochloride
- 2-{(4-chlorophenyl)methylamino}acetic acid hydrochloride
- 2-{(3-bromophenyl)methylamino}acetic acid hydrochloride
Uniqueness
2-{(3-chlorophenyl)methylamino}acetic acid hydrochloride is unique due to its specific substitution pattern on the aromatic ring and the presence of both a methylated amine and an acetic acid moiety. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
1578213-88-3 |
---|---|
Molecular Formula |
C10H13Cl2NO2 |
Molecular Weight |
250.1 |
Purity |
95 |
Origin of Product |
United States |
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